1-(3-Iodobenzyl)-4-methylpiperazine
Overview
Description
1-(3-Iodobenzyl)-4-methylpiperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biochemistry. This compound is a piperazine derivative that has been synthesized using various methods.
Scientific Research Applications
1-(3-Iodobenzyl)-4-methylpiperazine has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. It has also been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzyl)-4-methylpiperazine is not fully understood. However, it is believed to work by binding to specific receptors in the brain or other parts of the body. For example, it has been shown to bind to dopamine receptors in the brain, which may explain its potential use as an antipsychotic drug. It has also been shown to inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have various effects on the body, including changes in neurotransmitter levels, inhibition of cancer cell growth, and antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-Iodobenzyl)-4-methylpiperazine in lab experiments is its potential use in the development of new drugs. It has shown promising results in the treatment of various diseases, including cancer and bacterial infections. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-(3-Iodobenzyl)-4-methylpiperazine. One of the most significant directions is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the body.
Properties
IUPAC Name |
1-[(3-iodophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQJWKSIRRHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590426 | |
Record name | 1-[(3-Iodophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-89-8 | |
Record name | 1-[(3-Iodophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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